molecular formula C24H28FN3O2 B6547808 N,N-dibutyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946330-87-6

N,N-dibutyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B6547808
CAS No.: 946330-87-6
M. Wt: 409.5 g/mol
InChI Key: WAHNHBWHPMLAKC-UHFFFAOYSA-N
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Description

N,N-dibutyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H28FN3O2 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.21655531 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N,N-dibutyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₂₁F N₂O₂
  • Molecular Weight : 317.37 g/mol
  • CAS Number : 125971-96-2

The presence of a fluorophenyl group and a naphthyridine backbone contributes to its unique biological properties.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that certain naphthyridine derivatives activated apoptotic pathways in human leukemia cells, resulting in cell cycle arrest and increased differentiation of neoplastic cells .

Case Study: Apoptosis Induction

In a specific case involving a related naphthyridine compound, researchers observed:

  • Cell Lines Tested : Kasumi-1 human myeloid leukemia cells
  • Concentration : Effective at concentrations as low as 7 µM.
  • Mechanism : Induction of apoptosis and cell cycle arrest at G0/G1 and G2 phases.

These findings suggest that this compound may share similar mechanisms of action.

Antimicrobial Activity

Naphthyridine derivatives have also been evaluated for their antimicrobial properties. Studies indicate that modifications in the naphthyridine structure can enhance antimicrobial efficacy against a range of bacteria and fungi. The mechanism often involves disruption of bacterial cell membranes or inhibition of nucleic acid synthesis .

Neuroprotective Effects

Emerging evidence suggests that naphthyridine compounds may possess neuroprotective properties. Research has indicated that these compounds can modulate neuroinflammatory responses and provide protection against neurodegenerative processes by inhibiting oxidative stress and apoptosis in neuronal cells .

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell proliferation by interfering with the cell cycle.
  • Antimicrobial Action : Disruption of microbial cell structures or metabolic pathways.
  • Neuroprotection : Reduction of oxidative stress and inflammation within neuronal tissues.

Comparative Biological Activity Table

Activity Type Mechanism Effective Concentration (µM) Reference
AnticancerApoptosis induction; cell cycle arrest7
AntimicrobialDisruption of cell membranesVaries by organism
NeuroprotectiveInhibition of oxidative stress; anti-inflammatoryNot specified

Properties

IUPAC Name

N,N-dibutyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O2/c1-3-5-14-27(15-6-4-2)23(29)21-16-19-8-7-13-26-22(19)28(24(21)30)17-18-9-11-20(25)12-10-18/h7-13,16H,3-6,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHNHBWHPMLAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC2=C(N=CC=C2)N(C1=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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